molecular formula C5H5ClIN3S B13115816 4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine

4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine

Cat. No.: B13115816
M. Wt: 301.54 g/mol
InChI Key: QEGUVFRMAIHKIK-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine is a halogenated pyrimidine derivative featuring amino, chloro, iodo, and methylthio substituents. Pyrimidines with halogen and sulfur substituents are often intermediates in pharmaceutical synthesis, particularly for antibiotics, kinase inhibitors, and antidiabetic agents . The presence of iodine at the 5-position may enhance electrophilic reactivity, making it valuable for further functionalization in drug development .

Properties

Molecular Formula

C5H5ClIN3S

Molecular Weight

301.54 g/mol

IUPAC Name

6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C5H5ClIN3S/c1-11-5-9-3(6)2(7)4(8)10-5/h1H3,(H2,8,9,10)

InChI Key

QEGUVFRMAIHKIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 6-chloro-2-(methylthio)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine 4-NH₂, 6-Cl, 5-I, 2-SCH₃ C₅H₅ClIN₃S Potential kinase inhibitor intermediate
4-Chloro-5-iodo-6-methylpyrimidin-2-amine 2-NH₂, 4-Cl, 5-I, 6-CH₃ C₅H₅ClIN₃ Antiviral/antibacterial intermediate
6-Chloro-N-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine 4-NH(C₅H₉), 6-Cl, 5-I, 2-SCH₃ C₁₀H₁₂ClIN₃S Medicinal chemistry scaffold
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 4-NH₂, 2-SCH₃, 5-CHO C₆H₆N₃OS Precursor for Schiff base derivatives
4-Amino-6-chloro-2-methylmercaptopyrimidine 4-NH₂, 6-Cl, 2-SCH₃ C₅H₆ClN₃S Antibacterial agent

Key Observations :

  • Iodo vs. Chloro/Methoxy Substitution : The 5-iodo substituent in the main compound distinguishes it from analogs like 4,6-dichloro-5-methoxypyrimidine (CAS 88474-31-1), where methoxy groups reduce electrophilicity but enhance solubility .
  • Methylthio vs. Amino/Aminoalkyl Groups: Methylthio at position 2 (as in the main compound) improves metabolic stability compared to aminoalkyl groups in kinase inhibitors like BMS-354825 .

Key Findings :

  • The main compound’s iodo and methylthio groups may enhance binding to kinase ATP pockets, similar to BMS-354825’s thiazole-carboxamide moiety .
  • Chloro and iodo substituents in pyrimidines correlate with broad-spectrum antibacterial activity, as seen in 6-aryl-4-oxo-dihydropyrimidines .
Physicochemical Properties
  • Solubility : Methylthio and iodo groups likely reduce aqueous solubility compared to hydroxyl or methoxy analogs (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) .
  • Melting Point : Halogenated pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine, m.p. 313–315 K) typically have higher melting points due to crystal packing via halogen bonds .

Biological Activity

4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine is a pyrimidine derivative notable for its biological activity, particularly as an enzyme inhibitor. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, especially in targeting specific kinases involved in various signaling pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine is C7H7ClI N3S. Its structure includes a pyrimidine ring substituted with halogen atoms (chlorine and iodine) and a methylthio group, which contributes to its unique reactivity and biological properties.

The primary mechanism of action for 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine involves its role as an enzyme inhibitor , specifically targeting kinases. By binding to the active sites of these enzymes, it prevents substrate phosphorylation, thereby modulating critical biological processes. This inhibition can lead to significant effects on cellular signaling pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research has demonstrated that 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine effectively inhibits specific kinases. For instance, studies indicate that it can suppress the activity of cyclooxygenase (COX) enzymes, which are vital in inflammatory responses. The compound's IC50 values against COX enzymes have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Properties

In vitro assays have shown that compounds similar to 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine exhibit significant anti-inflammatory activity. For example, studies reported IC50 values of around 0.04 μmol for COX-2 inhibition, indicating strong potential for therapeutic use in inflammatory conditions .

Case Studies

  • Inhibition of COX Enzymes : A study assessed the anti-inflammatory effects of several pyrimidine derivatives, including 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine. The results indicated that these compounds significantly inhibited COX-2 activity, with effective doses leading to reduced inflammation in animal models .
  • Kinase Targeting : Another investigation focused on the binding affinity of this compound to various kinases involved in cancer progression. The results highlighted its potential as a targeted therapy for certain cancers by disrupting critical signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine and related compounds:

Compound NameMolecular FormulaKey Differences
4-Chloro-2-(methylthio)pyrimidine C5H6ClN3SLacks iodine; different reactivity
4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine C6H6ClIN3SContains an additional methyl group
Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate C8H10ClN3O2SContains an ester group; different applications

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